molecular formula C22H22ClN5O4S2 B13764565 Suproclone CAS No. 76535-71-2

Suproclone

Cat. No.: B13764565
CAS No.: 76535-71-2
M. Wt: 520.0 g/mol
InChI Key: IBAUKGNDWVSETP-UHFFFAOYSA-N
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Description

Suproclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It was developed by the French pharmaceutical company Rhône-Poulenc. This compound is structurally similar to other cyclopyrrolone drugs such as zopiclone, pagoclone, and suriclone .

Preparation Methods

The synthesis of Suproclone involves several steps:

    Condensation: The condensation between 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione and 7-Chloro-1,8-naphthyridin-2-amine forms an intermediate compound.

    Halogenation: This intermediate is then halogenated using phosphoryl chloride.

    Reduction: The halogenated compound is reduced with potassium borohydride.

    Treatment with Phenyl Chloroformate: The reduced compound is treated with phenyl chloroformate.

    Reaction with Piperazine: The resulting compound reacts with piperazine.

    Acylation: Finally, acylation with propionyl chloride completes the synthesis of this compound.

Chemical Reactions Analysis

Suproclone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the structure of this compound, often using reagents like potassium borohydride.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Suproclone has several scientific research applications:

    Chemistry: In chemistry, this compound is studied for its unique structure and reactivity, contributing to the development of new synthetic methods.

    Biology: In biological research, this compound is used to study its effects on benzodiazepine receptors and its interaction with endogenous GABA.

    Medicine: Medically, this compound is investigated for its sedative and anxiolytic properties, potentially offering therapeutic benefits for anxiety and sleep disorders.

    Industry: In the pharmaceutical industry, this compound serves as a reference compound for developing new cyclopyrrolone drugs.

Mechanism of Action

Suproclone exerts its effects by modulating benzodiazepine receptors. This modulation results in an increased response to endogenous gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects .

Comparison with Similar Compounds

Suproclone is similar to other cyclopyrrolone drugs, including:

    Zopiclone: Used as a hypnotic agent for treating insomnia.

    Pagoclone: Investigated for its potential use in treating anxiety disorders.

    Suriclone: Another sedative and anxiolytic drug with a similar structure to this compound.

What sets this compound apart is its specific chemical structure and the unique synthetic route used for its production .

Properties

CAS No.

76535-71-2

Molecular Formula

C22H22ClN5O4S2

Molecular Weight

520.0 g/mol

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate

InChI

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3

InChI Key

IBAUKGNDWVSETP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Origin of Product

United States

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